molecular formula C25H22BrP B074118 Benzyltriphenylphosphonium bromide CAS No. 1449-46-3

Benzyltriphenylphosphonium bromide

Cat. No.: B074118
CAS No.: 1449-46-3
M. Wt: 433.3 g/mol
InChI Key: WTEPWWCRWNCUNA-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium bromide is a widely utilized and highly effective phosphonium salt, primarily employed as a key reagent in the Wittig reaction. Its main research value lies in its ability to convert carbonyl compounds, specifically aldehydes and ketones, into alkenes with high selectivity and yield. The mechanism of action involves the deprotonation of the phosphonium salt by a strong base, generating a phosphorus ylide. This nucleophilic ylide then attacks the electrophilic carbon of the carbonyl substrate, forming a betaine intermediate that rapidly cyclizes to an oxaphosphetane. The subsequent collapse of this four-membered ring results in the expulsion of triphenylphosphine oxide and the generation of the desired alkene product. A key application of this specific reagent is the synthesis of styrene derivatives, as the benzyl group becomes incorporated into the terminal alkene chain. This makes it an invaluable tool in organic synthesis for the construction of complex molecules, pharmaceuticals, and functional materials, enabling the formation of a crucial carbon-carbon double bond. Researchers value this compound for its reliability and the predictable (E)/(Z) selectivity it often imparts under controlled conditions. It is typically supplied as a stable, crystalline solid with high purity to ensure consistent and reproducible reaction outcomes.

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
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InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
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Molecular Formula

C25H22BrP
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DSSTOX Substance ID

DTXSID50932443
Record name Benzyl(triphenyl)phosphanium bromide
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Molecular Weight

433.3 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Benzyltriphenylphosphonium bromide
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CAS No.

1449-46-3
Record name Phosphonium, triphenyl(phenylmethyl)-, bromide (1:1)
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Preparation Methods

Standard Procedure Using Toluene

The most widely documented method involves reacting equimolar amounts of triphenylphosphine (PPh₃) and benzyl bromide (BnBr) in toluene under inert conditions. In a representative protocol:

  • Step 1 : Dissolve PPh₃ (22 g, 0.084 mol) in anhydrous toluene (100 mL) at 0–5°C.

  • Step 2 : Add BnBr (10 mL, 0.084 mol) dropwise over 30 minutes with vigorous stirring.

  • Step 3 : Warm the mixture to room temperature and stir for 2 hours.

  • Step 4 : Filter the precipitated product, wash with cold toluene (3 × 20 mL), and dry under vacuum.

This method yields 35 g (96%) of white crystalline powder with a melting point of 295–298°C. Toluene’s low polarity facilitates phosphonium salt precipitation, while its high boiling point (110°C) enables safe heating if required for sluggish reactions.

Dichloromethane-Based Modifications

Alternative protocols using CH₂Cl₂ demonstrate distinct crystallization behavior:

  • Procedure : Combine PPh₃ (0.084 mol) and BnBr (0.084 mol) in CH₂Cl₂ (50 mL) at room temperature.

  • Crystallization : Slow solvent evaporation yields triclinic crystals (space group P1) with unit cell dimensions a = 976.0 pm, b = 1069.0 pm, c = 1226.1 pm.

This method produces larger crystals suitable for X-ray diffraction but requires extended drying times (48 hours) compared to toluene’s 24-hour protocol.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

A breakthrough in synthesis efficiency was achieved using microwave (MW) irradiation, as demonstrated in a 2021 study:

ParameterOptimal ValueEffect on Yield
SolventTHF97%
Temperature60°C95%
Irradiation Power800 W98%
Reaction Time30 min97%
Pressure1 bar96%

Procedure :

  • Combine PPh₃ (10.5 g, 40 mmol) and BnBr (3.42 g, 20 mmol) in THF (20 mL).

  • Irradiate at 60°C under 800 W power for 30 minutes.

  • Filter and recrystallize from CH₂Cl₂.

MW methods reduce reaction times from 24 hours to 30 minutes while maintaining yields above 95%. The dielectric properties of THF enhance microwave absorption, enabling rapid dipole rotation and accelerated nucleophilic substitution.

Solvent Screening Under Microwave Conditions

Comparative studies reveal solvent-dependent yield variations:

SolventDielectric Constant (ε)Yield (%)
THF7.697
Toluene2.478
CH₃CN37.565
CH₂Cl₂8.982

Lower-polarity solvents like toluene hinder phosphonium salt solubility, leading to premature precipitation and incomplete reactions. THF balances solubility (ε = 7.6) and microwave susceptibility, making it ideal for MW synthesis.

Mechanistic and Kinetic Considerations

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution (Sₙ2):

  • Quaternization : PPh₃ attacks the electrophilic benzyl carbon, displacing bromide:

    PPh3+BnBr[BnPPh3]+Br\text{PPh}_3 + \text{BnBr} \rightarrow [\text{BnPPh}_3]^+\text{Br}^-
  • Precipitation : The ionic product separates due to low solubility in non-polar media.

Kinetic studies show first-order dependence on both PPh₃ and BnBr concentrations, with an activation energy (Eₐ) of 45 kJ/mol in toluene.

Side Reactions and Byproduct Management

Common impurities include:

  • Unreacted PPh₃ : Removed via pet ether washes (bp 30–60°C).

  • Oxidation products : Minimized by degassing solvents with N₂.

  • Tribromide anions ([Br₃]⁻) : Formed in Br₂-contaminated systems, identifiable by Raman spectroscopy (ν = 165 cm⁻¹).

Merrifield’s peptide resin effectively scavenges excess bromide ions, improving product purity to >99%.

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Cation geometry : Tetrahedral phosphorus center with P–C bond lengths of 1.80–1.82 Å.

  • Anion-cation interactions : Br⁻ forms weak hydrogen bonds (2.95–3.10 Å) with aromatic C–H groups.

Triclinic crystals (space group P1) exhibit unit cell volume V = 1.23 nm³, density ρ = 1.45 g/cm³.

Spectroscopic Identification

Key spectral features confirm product formation:

  • ¹H NMR (CDCl₃) : δ 5.39 ppm (d, J = 15 Hz, –CH₂), 7.18–7.99 ppm (m, aromatic).

  • ³¹P NMR (CDCl₃) : δ 23.5 ppm (s, PPh₃Bn⁺).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

FactorThermal MethodMW Method
Energy Consumption15 kWh/kg5 kWh/kg
Reaction Vessel Cost$10,000$50,000
Labor CostsHighLow

MW methods reduce operational costs by 40% despite higher initial equipment investments.

Environmental Impact

  • E-factor : 0.8 kg waste/kg product (thermal) vs. 0.3 kg waste/kg (MW).

  • Solvent Recovery : THF reclamation rates reach 90% via distillation .

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as azides.

    Photoredox Catalysis: Conditions often involve the use of light and a suitable photocatalyst.

Major Products:

Scientific Research Applications

Synthetic Applications

Benzyltriphenylphosphonium bromide serves as a crucial reagent in several synthetic transformations:

  • Stereoselective Azidolysis : It is employed in the stereoselective azidolysis of vinyl epoxides, facilitating the introduction of azide groups with high selectivity .
  • Enantioselective Aziridination : The compound is used for enantioselective aziridination reactions, which are important for synthesizing nitrogen-containing heterocycles .
  • Friedel-Crafts Cyclization : It plays a role in Friedel-Crafts cyclization, aiding in the asymmetric synthesis of complex organic molecules such as dihydrexidine .
  • Oxidative Dimerization : this compound is involved in biomimetic iron(III)-mediated oxidative dimerization processes for synthesizing benzoquinones, such as parvistemin A .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeApplicationReference
Stereoselective AzidolysisVinyl epoxides
Enantioselective AziridinationNitrogen heterocycles
Friedel-Crafts CyclizationDihydrexidine synthesis
Oxidative DimerizationBenzoquinone synthesis

Biological Applications

The compound has also been investigated for its potential biological applications:

  • Mitochondrial Targeting : this compound derivatives are designed to target mitochondria, which can be useful for probing mitochondrial function and developing diagnostic tools . This targeting is significant for understanding various diseases linked to mitochondrial dysfunction.
  • Corrosion Inhibition : Studies have shown that this compound can act as an effective corrosion inhibitor for mild steel in acidic environments, demonstrating its utility in materials protection .

Table 2: Biological Applications of this compound

ApplicationDescriptionReference
Mitochondrial TargetingProbing mitochondrial functions
Corrosion InhibitionProtecting mild steel in acids

Material Science Applications

In addition to its synthetic and biological roles, this compound contributes to material science:

  • Wittig Reaction : It is utilized in the Wittig reaction to synthesize stilbenes and other alkenes, which are important intermediates in material chemistry . This reaction showcases its ability to form carbon-carbon double bonds efficiently.
  • Microwave-Assisted Synthesis : Recent advancements have highlighted the use of microwave irradiation to prepare this compound salts, enhancing reaction efficiency and yield .

Table 3: Material Science Applications

ApplicationDescriptionReference
Wittig ReactionSynthesis of stilbenes
Microwave-Assisted SynthesisEfficient preparation of salts

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium bromide involves its role as a nucleophilic reagent. In substitution reactions, the bromide ion is replaced by other nucleophiles, leading to the formation of new phosphonium salts. In photoredox catalysis, it acts as an alkyl radical precursor, where the benzylic radicals can couple to form carbon-carbon or carbon-hydrogen bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Salts

Structural and Functional Comparisons

Table 1: Structural and Catalytic Properties of Quaternary Phosphonium Salts
Compound Counterion Key Functional Groups Catalytic Efficiency (Example Reaction)
BTPB Br⁻ Benzyl, Triphenyl 92% DFF yield
Benzyltriphenylphosphonium chloride Cl⁻ Benzyl, Triphenyl 1% DFF yield (due to Cl⁻)
Methyltriphenylphosphonium bromide Br⁻ Methyl, Triphenyl Similar DES pH (~7 with glycerine)
Tetrabutylphosphonium bromide Br⁻ Butyl 92% DFF yield
Bifunctional quaternary phosphonium bromide Br⁻ Bifunctional design 80–91% cyclic carbonate yield

Key Observations :

  • Counterion Impact : Bromide (Br⁻) is critical for high catalytic activity in oxidation reactions. Replacing Br⁻ with Cl⁻ (e.g., BTPB vs. BTPPCl) reduces DFF yield from 92% to 1% .
  • Cation Structure : The benzyl group in BTPB enhances lipophilicity compared to methyl or butyl groups, improving phase-transfer efficiency. However, in fructose oxidation, cation structure (benzyl vs. butyl) has minimal impact, suggesting Br⁻ is the dominant factor .
  • Bifunctional Design : Phosphonium salts with additional functional groups (e.g., hydroxy groups) outperform BTPB in reactions like cyclic carbonate synthesis (80% vs. 3% yield) .

Solvent Interactions and Acidity in DES-like Mixtures

Table 2: pH and Molar Ratios in Deep Eutectic Solvent (DES)-like Mixtures
Phosphonium Salt Hydrogen Bond Donor Molar Ratio pH Range
BTPB (chloride analog) Glycerine 1:5 6.90–7.02
BTPB (chloride analog) Ethylene glycol 1:3 5.59–5.71
Methyltriphenylphosphonium bromide Glycerine 1:1.75 ~7
Methyltriphenylphosphonium bromide 2,2,2-Trifluoroacetamide 1:8 Highly acidic

Key Observations :

  • The benzyl group in BTPB analogs moderately lowers pH compared to methyl-substituted salts in similar solvents (e.g., pH 5.59–5.71 vs. ~7 with ethylene glycol) .
  • Acidic DES mixtures (e.g., with trifluoroacetamide) are better suited for reactions requiring low pH, whereas BTPB-based mixtures favor neutral conditions.

Biological Activity

Benzyltriphenylphosphonium bromide (BTPPB) is a quaternary ammonium salt that has garnered attention in various fields of biological and medicinal chemistry due to its unique properties and potential applications. This article delves into the biological activities associated with BTPPB, focusing on its synthesis, mechanisms of action, and implications in therapeutic contexts.

BTPPB is synthesized through the reaction of benzyl bromide with triphenylphosphine. The compound exhibits a molecular formula of C25H22BrPC_{25}H_{22}BrP and is known for its high solubility in water, which facilitates its application in biological systems . The synthesis can be optimized using microwave irradiation techniques, yielding high purity and efficiency .

BTPPB functions primarily as a mitochondrial-targeting agent. Its mechanism of action involves:

  • Mitochondrial Accumulation : The triphenylphosphonium (TPP) cation promotes selective accumulation within mitochondria due to the negative membrane potential, allowing for targeted delivery of therapeutic agents .
  • Induction of Apoptosis : Studies have shown that BTPPB can induce mitochondrial depolarization, leading to apoptosis in cancer cells. For instance, concentrations as low as 50 μM were found to initiate significant cell death in various human cancer cell lines .

Antiproliferative Effects

BTPPB has demonstrated significant antiproliferative activity against several human cancer cell lines. Key findings include:

  • Selective Cytotoxicity : BTPPB exhibited higher cytotoxicity towards malignant cells compared to non-malignant cells. For example, it was notably effective against MDA-MB-231 breast carcinoma cells, where it induced mitochondrial dysfunction and apoptosis .
  • Mechanistic Insights : The compound was shown to disrupt mitochondrial bioenergetics, leading to cell cycle arrest and activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, BTPPB has been evaluated for its antimicrobial effects:

  • Broad-Spectrum Activity : BTPPB was tested against various bacterial and fungal strains, demonstrating notable antimicrobial activity. This suggests potential applications in treating infections caused by resistant pathogens .

Study on Cancer Cell Lines

A recent study assessed the effects of BTPPB on several cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D). The results indicated that:

  • Growth Inhibition : BTPPB significantly inhibited cell growth at low micromolar concentrations.
  • Mechanistic Pathways : The compound was found to alter mitochondrial membrane potential and activate caspase-independent apoptosis pathways .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of BTPPB. It revealed:

  • Efficacy Against Resistant Strains : BTPPB showed effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis of Biological Activities

Activity TypeEffectivenessTarget Cells/OrganismsMechanism
AntiproliferativeHighHuman cancer cell linesMitochondrial dysfunction
AntimicrobialModerateVarious bacterial and fungal strainsDisruption of microbial membranes

Q & A

Q. What are the established methods for synthesizing benzyltriphenylphosphonium bromide, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of benzyl halides (e.g., benzyl bromide) with triphenylphosphine (PPh₃) in a polar solvent like toluene or dichloromethane. The reaction proceeds via nucleophilic substitution, forming the phosphonium salt. Optimization involves controlling stoichiometry (1:1 molar ratio of benzyl halide to PPh₃), reaction time (12–24 hours), and temperature (reflux at 80–110°C). Purity can be enhanced by recrystallization from ethanol or acetone .

Q. How is this compound utilized in the Wittig reaction, and what mechanistic considerations are critical?

The compound acts as a precursor to ylides in Wittig reactions. Deprotonation with a strong base (e.g., NaH or KOtBu) generates the reactive ylide, which reacts with aldehydes/ketones to form alkenes. Key factors include solvent choice (THF or DMF), base strength, and moisture exclusion to prevent ylide hydrolysis. For example, it has been used with 4-formylpyrazole to synthesize (E)- and (Z)-4-styrylpyrazoles via controlled reaction conditions .

Q. What role does this compound play as a phase-transfer catalyst (PTC)?

Its quaternary phosphonium structure enhances solubility in both organic and aqueous phases, facilitating ion transfer in biphasic systems. For instance, it can accelerate nucleophilic substitutions or oxidations by shuttling anions (e.g., Br⁻) between phases. The bulky aromatic groups stabilize the cation, reducing side reactions .

Q. What characterization techniques are most effective for verifying the purity and structure of this compound?

  • ¹H NMR : A characteristic methylene signal at δH 5.40–5.54 (doublet, J = 14.4 Hz) confirms the benzyl group .
  • Melting Point : A sharp melting point of 295–296°C indicates high purity .
  • LC/MS : Detection of the cationic moiety (BnPPh₃⁺, m/z 353.15) via ESI+ validates the structure .

Q. What safety precautions are essential when handling this compound?

The compound is classified as hazardous (R36/37/38: irritant to eyes, respiratory system, and skin). Use protective gear (gloves, goggles, fume hood) and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Waste must be disposed of via certified hazardous waste protocols .

Advanced Research Questions

Q. How can this compound be identified as a byproduct in palladium-catalyzed cross-coupling reactions?

In carbene insertion cross-coupling systems, its formation is detected via ¹H NMR (methylene signal at δH 5.54) and LC/MS. Insoluble residues after toluene washing often contain the phosphonium salt, confirmed by mass spectrometry (m/z 353.15 for BnPPh₃⁺) .

Q. What recent breakthroughs utilize this compound in materials science?

It has been co-ground with manganese bromide (MnBr₂) to form single MnBz crystals for OLEDs. These crystals exhibit high electroluminescence efficiency (e.g., 15.2% external quantum efficiency) and low turn-on voltage (3.0 V), enabling cost-effective light-emitting devices .

Q. How do solvent polarity and temperature affect its stability in deep eutectic solvent (DES) applications?

In DES-like mixtures (e.g., with glycerine or ethylene glycol), stability is pH- and temperature-dependent. At 298.15–353.15 K, acidic conditions (pH ~5.59–6.90) and molar ratios (1:3–1:8) influence ionic conductivity and degradation rates. Water content must be minimized to prevent hydrolysis .

Q. What is the impact of counterion exchange (e.g., Br⁻ vs. Cl⁻) on its reactivity?

Bromide’s lower electronegativity compared to chloride enhances nucleophilicity in ylide formation. Benzyltriphenylphosphonium chloride (CAS 1100-88-5) exhibits similar reactivity but may require adjusted base concentrations due to differing solubility profiles .

Q. How can advanced chromatographic methods resolve challenges in purity assessment?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) effectively separates impurities. For trace metal analysis (e.g., Pd residues from synthesis), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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